molecular formula C6H11O2P B12076395 Phosphinic acid, diethenyl-, ethyl ester CAS No. 30594-15-1

Phosphinic acid, diethenyl-, ethyl ester

Cat. No.: B12076395
CAS No.: 30594-15-1
M. Wt: 146.12 g/mol
InChI Key: NUJCDWBPIOHLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphinic acid, P,P-diethenyl-, ethyl ester is an organophosphorus compound with the molecular formula C6H11O2P and a molecular weight of 146.1241 . It is characterized by the presence of a phosphinic acid group with two ethenyl (vinyl) groups and an ethyl ester group

Chemical Reactions Analysis

Phosphinic acid, P,P-diethenyl-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, which promote the mild addition of hypophosphorous derivatives to alkenes and alkynes . The hydrolysis of phosphinates and phosphonates is another significant reaction, which can take place under both acidic and basic conditions . Major products formed from these reactions include phosphinate esters and other organophosphorus compounds.

Scientific Research Applications

Phosphinic acid, P,P-diethenyl-, ethyl ester has several scientific research applications. It is used as an intermediate in the synthesis of bioactive compounds, including antibacterial agents and antiviral drugs . In chemistry, it serves as a reagent for the preparation of various organophosphorus compounds. In biology and medicine, it is utilized in the development of new therapeutic agents, such as nucleoside reverse transcriptase inhibitors (NRTIs) for the treatment of viral infections . Additionally, it has applications in the industry for the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of phosphinic acid, P,P-diethenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, in the case of NRTIs, the compound competes with the natural substrate of reverse transcriptase, thereby inhibiting the replication of viral DNA . The hydrolysis of phosphinates and phosphonates involves the cleavage of the C-O bond, which can be catalyzed by trimethylsilyl halides . These reactions are essential for the compound’s biological activity and its role as an intermediate in various synthetic processes.

Properties

CAS No.

30594-15-1

Molecular Formula

C6H11O2P

Molecular Weight

146.12 g/mol

IUPAC Name

1-bis(ethenyl)phosphoryloxyethane

InChI

InChI=1S/C6H11O2P/c1-4-8-9(7,5-2)6-3/h5-6H,2-4H2,1H3

InChI Key

NUJCDWBPIOHLCW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C=C)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.